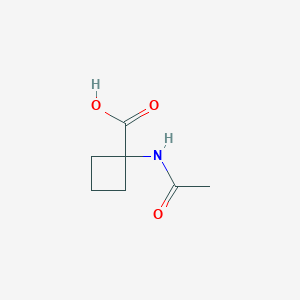

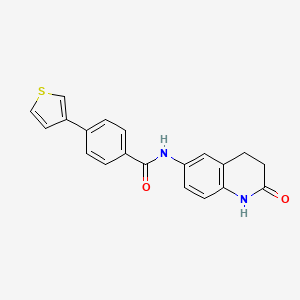

![molecular formula C13H16N2O3S B2992179 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 691397-47-4](/img/structure/B2992179.png)

5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

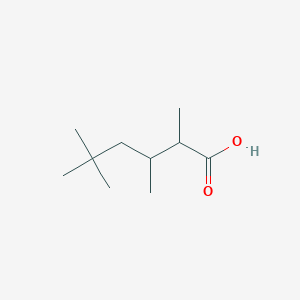

“5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the empirical formula C13H16N2O3S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid” can be represented by the SMILES string: O=C1C2=C (N=CN1CCCCC)SC (C (O)=O)=C2C . This indicates the presence of a thieno[2,3-d]pyrimidine core structure, which is a heterocyclic aromatic compound .Physical And Chemical Properties Analysis

“5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a solid substance . Its molecular weight is 280.34 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

This compound has been studied for its potential as an antimicrobial agent. Researchers have synthesized derivatives that show promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans . The compound’s ability to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a bacterial enzyme, makes it a candidate for developing new antibiotics with mechanisms of action different from those of existing drugs .

Antiviral Research

Compounds containing the thieno[2,3-d]pyrimidine moiety have shown antiviral activity against viruses such as the Newcastle disease virus . This suggests that 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid could serve as a lead molecule for further modification and development into antiviral therapeutics.

Heterocyclic Chemistry

The compound serves as a pivotal intermediate in the construction of heterocyclic hybrids, combining thieno[2,3-d]pyrimidine with other heterocyclic structures like benzimidazole . These hybrids are of interest in medicinal chemistry for their potential biological activities.

Enzyme Inhibition Studies

Due to its structural features, this compound is used in studies targeting enzyme inhibition. Its derivatives have been shown to have high affinity to the TrmD enzyme isolated from Pseudomonas aeruginosa, which is significant for the development of selective enzyme inhibitors .

Antibacterial Drug Candidates

The search for new antibacterial drug candidates is crucial due to the rapid development of bacterial resistance. Derivatives of 5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid have been explored for their potential as antibacterial agents with novel mechanisms of action .

Molecular Docking Studies

Molecular docking studies of the compound’s derivatives have revealed their potential as antimicrobial agents. These studies help predict the orientation of the compound when bound to an enzyme, which is essential for understanding its potential as a drug .

Chemical Synthesis and Modification

The compound is used in chemical synthesis as a building block for creating more complex molecules. Its structure allows for various modifications, which can lead to the discovery of new compounds with desirable properties .

Pharmaceutical Research

In pharmaceutical research, the compound is part of a collection of unique chemicals provided for early discovery researchers. It is used to explore new pathways in drug discovery and development .

Wirkmechanismus

Target of Action

Similar compounds, such as pyridopyrimidine derivatives, have been reported to target dihydrofolate reductase (dhfr) and various kinases .

Mode of Action

It’s worth noting that similar compounds, such as pyridopyrimidine derivatives, inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Biochemical Pathways

Similar compounds, such as pyridopyrimidine derivatives, have been reported to affect the synthesis of rna and dna by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine .

Result of Action

Similar compounds, such as pyridopyrimidine derivatives, have been reported to stop the synthesis of rna and dna, leading to the death of cancer cells .

Eigenschaften

IUPAC Name |

5-methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-3-4-5-6-15-7-14-11-9(12(15)16)8(2)10(19-11)13(17)18/h7H,3-6H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRYMDMARKVDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=NC2=C(C1=O)C(=C(S2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

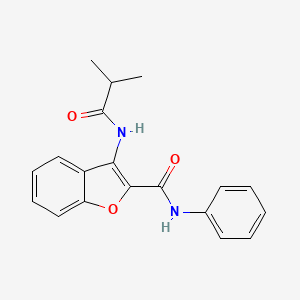

![4-Cyclobutyl-6-[[1-(2-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2992097.png)

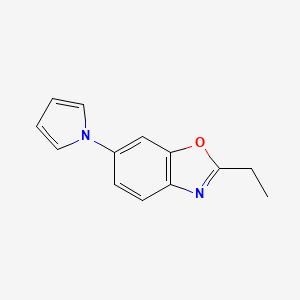

![N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2992109.png)

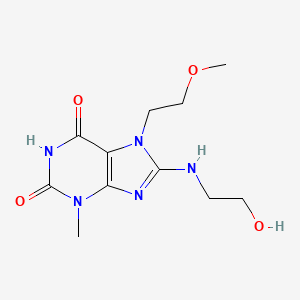

![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)

![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)